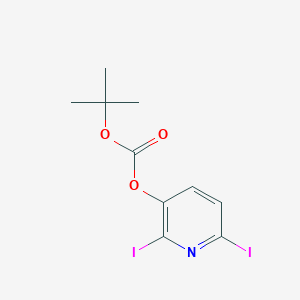

tert-Butyl 2,6-diiodopyridin-3-yl carbonate

Vue d'ensemble

Description

tert-Butyl 2,6-diiodopyridin-3-yl carbonate is a halogenated heterocyclic compound with the empirical formula C10H11I2NO3 and a molecular weight of 447.01 g/mol . This compound is primarily used in research settings and is known for its unique chemical properties due to the presence of iodine atoms on the pyridine ring.

Méthodes De Préparation

The synthesis of tert-Butyl 2,6-diiodopyridin-3-yl carbonate typically involves the reaction of 2,6-diiodopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester

Analyse Des Réactions Chimiques

tert-Butyl 2,6-diiodopyridin-3-yl carbonate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction:

Hydrolysis: The carbonate ester group can be hydrolyzed to yield the corresponding alcohol and carbon dioxide.

Applications De Recherche Scientifique

Organic Synthesis

tert-Butyl 2,6-diiodopyridin-3-yl carbonate serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various coupling reactions, facilitating the formation of complex molecules. The compound can be used to introduce the pyridine moiety into larger structures, which is crucial in developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that derivatives of pyridine compounds exhibit various biological activities. This compound can be utilized as a building block for synthesizing bioactive molecules, including those with potential anti-cancer and anti-inflammatory properties. Studies have shown that pyridine derivatives can inhibit specific enzymes or receptors involved in disease pathways.

Green Chemistry Applications

The compound has been recognized for its role in green chemistry initiatives. Its use as a reagent in environmentally friendly reactions aligns with the principles of sustainability and efficiency. The ability to recycle reagents and minimize waste during synthesis processes enhances its appeal for industrial applications.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing novel pyridine-based compounds with enhanced biological activity. The reaction conditions were optimized to achieve high yields while maintaining selectivity for desired products. This approach highlights the compound's utility in drug discovery and development.

Case Study 2: Catalytic Applications

Research has explored the catalytic properties of this compound in facilitating various organic transformations. For instance, it has been employed in cross-coupling reactions under mild conditions, showcasing its effectiveness as a catalyst or co-catalyst in synthetic pathways.

Pharmaceutical Industry

In the pharmaceutical sector, this compound is used to produce intermediates for drugs targeting various health conditions. Its ability to form stable complexes with other reactants makes it an essential reagent in drug formulation processes.

Agrochemical Production

The compound's role extends to agrochemicals, where it aids in synthesizing pesticides and herbicides. The incorporation of pyridine rings into these compounds often leads to improved efficacy and selectivity against pests.

Mécanisme D'action

The mechanism of action of tert-Butyl 2,6-diiodopyridin-3-yl carbonate is not well-understood. the presence of iodine atoms on the pyridine ring suggests that it may interact with biological molecules through halogen bonding, which can influence molecular recognition and binding processes .

Comparaison Avec Des Composés Similaires

Similar compounds to tert-Butyl 2,6-diiodopyridin-3-yl carbonate include:

tert-Butyl 2,5-diiodopyridin-3-yl carbonate: Similar structure but with iodine atoms at different positions on the pyridine ring.

tert-Butyl 2,5-dibromopyridin-3-yl carbonate: Contains bromine atoms instead of iodine, which affects its reactivity and chemical properties.

tert-Butyl 5-methoxypyridin-3-yl carbonate: Contains a methoxy group instead of halogens, leading to different chemical behavior.

These compounds highlight the unique properties of this compound, particularly its reactivity due to the presence of iodine atoms.

Activité Biologique

Tert-Butyl 2,6-diiodopyridin-3-yl carbonate (CAS Number: 1138444-12-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁I₂NO₃, with a molecular weight of 447.01 g/mol. It is characterized by the presence of two iodine atoms on the pyridine ring, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁I₂NO₃ |

| Molecular Weight | 447.01 g/mol |

| CAS Number | 1138444-12-8 |

| Solubility | Moderate |

| Hazard Classification | Irritant |

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyridine derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of specific kinases and modulation of the apoptotic pathway. The presence of iodine substituents may enhance the lipophilicity and cellular uptake of the compound, potentially improving its efficacy against tumors.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in cancer progression. For example:

- Inhibition of Kinases : Similar compounds have been reported to inhibit kinases that are crucial for cell proliferation.

- Induction of Apoptosis : Activation of apoptotic pathways via mitochondrial depolarization has been observed in studies involving related pyridine derivatives.

Case Studies

- Study on Pyridine Derivatives : A study published in Molecules explored various pyridine derivatives' cytotoxic effects on cancer cells. The results showed that compounds with halogen substitutions had enhanced activity against breast cancer cell lines compared to their non-halogenated counterparts .

- Mechanistic Insights : Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that the introduction of electron-withdrawing groups like iodine significantly increased the anticancer activity by altering the electronic properties and enhancing binding affinity to target proteins .

- Comparative Analysis : A comparative study evaluated the physicochemical properties and biological activities of several drug analogues containing different substituents. The findings suggested that tert-butyl groups could modulate metabolic stability and lipophilicity favorably in some contexts but might also lead to undesirable pharmacokinetic profiles in others .

Propriétés

IUPAC Name |

tert-butyl (2,6-diiodopyridin-3-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11I2NO3/c1-10(2,3)16-9(14)15-6-4-5-7(11)13-8(6)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQYIMVKIVIVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=C(N=C(C=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673864 | |

| Record name | tert-Butyl 2,6-diiodopyridin-3-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-12-8 | |

| Record name | tert-Butyl 2,6-diiodopyridin-3-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.